N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 438.4 g/mol. This compound is classified under the category of triazolopyrimidine derivatives, which are known for their diverse biological activities.
The synthesis of N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves several steps that include the formation of the triazolo-pyrimidine core followed by functionalization to introduce the difluorophenyl and dimethylphenyl groups.
Technical details regarding reagents, solvents, and reaction conditions are crucial for reproducing the synthesis and achieving high yields with purity.
The molecular structure of N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be represented using various chemical notation systems.
InChI=1S/C22H20F2N6O2/c1-12-6-13(2)8-16(7-12)26-21-25-14(3)9-19-28-29(22(32)30(19)21)11-20(31)27-18-10-15(23)4-5-17(18)24/h4-10H,11H2,1-3H3,(H,25,26)(H,27,31)
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=CC(=C4)F)F)C)C
These notations provide insights into the connectivity and stereochemistry of the molecule.
N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions typical for compounds containing amides and aromatic systems.
These reactions can be exploited for further functionalization or degradation studies.
The mechanism of action for N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Data supporting these mechanisms often come from pharmacological studies and structure–activity relationship analyses.
While specific physical properties such as boiling point and melting point are not readily available for this compound from the sources reviewed, general properties can be inferred based on similar compounds in its class.
Key chemical properties include:
N-(3,5-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-y}acetamide has various applications in scientific research:
This compound's unique structure suggests it could play a significant role in future research endeavors across multiple scientific disciplines.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4